molecular formula C18H16N2S B5797277 2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole

2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole

Cat. No. B5797277
M. Wt: 292.4 g/mol
InChI Key: FEJOUSXPCNHJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole is a compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazoloindoles, which have been found to have various biological activities. In

Mechanism of Action

The mechanism of action of 2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole is not fully understood. However, it has been reported to act as an inhibitor of tubulin polymerization, which is essential for cell division. This inhibition leads to the disruption of microtubule dynamics and ultimately causes cell death. Additionally, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects
2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce anxiety and depression-like behaviors in animal models. Additionally, it has been found to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole in lab experiments is its broad spectrum of biological activities. This makes it a potential candidate for drug development against various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

For research include investigating its mechanism of action, exploring its potential as an anticancer, antibacterial, and antifungal agent, and evaluating its efficacy as an anxiolytic and antidepressant agent.

Synthesis Methods

The synthesis of 2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole involves the condensation of 2-phenylethylamine and 2-cyanomethylthiophene in the presence of a base such as potassium carbonate. This reaction leads to the formation of an intermediate, which is then cyclized with the help of a Lewis acid such as boron trifluoride etherate to give the final product.

Scientific Research Applications

2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole has been found to have various biological activities, making it a potential candidate for drug development. It has been reported to have anticancer, antifungal, and antibacterial activities. Additionally, it has been found to have anxiolytic and antidepressant effects.

properties

IUPAC Name

2-methyl-4-(2-phenylethyl)-[1,3]thiazolo[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S/c1-13-19-17-15-9-5-6-10-16(15)20(18(17)21-13)12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJOUSXPCNHJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N(C3=CC=CC=C32)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole

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